molecular formula C16H11N3O4 B2660589 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 1809486-81-4

2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2660589
CAS No.: 1809486-81-4
M. Wt: 309.281
InChI Key: CDOMWNPTSPDAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a high-quality synthetic building block designed for pharmaceutical and life sciences research. This compound features a unique molecular architecture, combining a furan-substituted 1,2,4-oxadiazole heterocycle with a phthalimide (isoindoline-1,3-dione) group. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, often used to improve metabolic stability and binding affinity in drug discovery projects targeting various enzymes and receptors. The phthalimide group is a known pharmacophore with a wide range of documented biological activities. As such, this hybrid molecule serves as a versatile intermediate for the synthesis of more complex molecules and as a core scaffold for the development of novel bioactive compounds. Researchers can utilize this chemical in constructing small-molecule libraries, probing structure-activity relationships (SAR), and investigating new mechanisms of action. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For RUO.

Properties

IUPAC Name

2-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-23-13)12-6-3-9-22-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMWNPTSPDAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves a multi-step process:

  • Step 1: : Furan-2-carboxylic acid reacts with hydroxylamine to form furan-2-carboxylic acid hydroxamate.

  • Step 2: : The hydroxamate undergoes a cyclization reaction with a nitrile to form the 1,2,4-oxadiazole ring.

  • Step 3: : This intermediate is then linked to an ethyl chain using standard alkylation techniques.

  • Step 4: : The final step involves the formation of the isoindoline-1,3-dione moiety through a condensation reaction with phthalic anhydride.

Industrial Production Methods: While the detailed protocols for large-scale production are often proprietary, these typically involve optimization of the laboratory synthesis techniques, focusing on reaction yield, purity, and cost-effectiveness. Industrial production may also involve the use of catalysts and high-throughput purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative reactions, particularly on the furan ring, using common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions often target the oxadiazole ring, using agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions can occur on the furan or oxadiazole rings, typically with halogens or nitriles as substituents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogens (chlorine, bromine) or alkyl halides in the presence of catalysts.

Major Products Formed from These Reactions

The major products from these reactions include:

  • Oxidation: : Oxidized furan derivatives.

  • Reduction: : Reduced oxadiazole derivatives.

  • Substitution: : Halogenated or alkylated furan/oxadiazole compounds.

Scientific Research Applications

Chemistry

  • The compound is used as a building block in the synthesis of more complex molecules.

  • It serves as a precursor in developing new polymers with specialized properties.

Biology

  • Researchers study its potential as a bioactive molecule with applications in drug development.

  • Its unique structure allows for the exploration of new biochemical pathways and interactions.

Medicine

  • It is being investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

  • Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry

  • The compound's stability and reactivity make it useful in material science for developing new materials with specific characteristics.

  • It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific molecular targets. The furan ring is known for its electron-rich nature, allowing it to participate in various chemical reactions. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. The isoindoline-1,3-dione moiety is structurally rigid, providing stability to the compound's overall structure.

Molecular Targets and Pathways Involved

  • Enzymes: : The compound can inhibit or activate specific enzymes, influencing biochemical pathways.

  • Receptors: : It may bind to certain receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Alkyl vs. Aryl Substituents
  • 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1093881-59-4): Features a 3-isopropyl group on the oxadiazole, introducing steric bulk and lipophilicity but lacking aromatic conjugation .
  • ST-1347 (238) : Contains a 3-(trifluoromethyl)phenyl group on the oxadiazole, offering strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ group .

Key Insight : Furan substitution balances electron-richness and moderate steric demand compared to alkyl (isopropyl) or electron-deficient aryl (CF₃-phenyl) groups.

Linker Variations
  • Target Compound : Uses an ethyl linker between the oxadiazole and isoindoline-dione, providing flexibility.
  • 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a): Incorporates a rigid hydrazone linker, which may restrict conformational freedom but enable chelation with metal ions .

Core Modifications: Isoindoline-1,3-dione Derivatives

Arylacryloyl Derivatives
  • 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4) : Features a chlorophenyl group , increasing hydrophobicity and halogen-bonding capacity .

Physical Properties :

Compound Melting Point (°C) IR (C=O stretches, cm⁻¹)
Target Compound Not reported ~1780, ~1700 (estimated)
Compound 3 Not reported 1781, 1704
Compound 17a 185–187 1783, 1711
Heterocyclic Additions
  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) : Replaces the oxadiazole with a thioxo-triazolidine ring , introducing sulfur-based hydrogen-bonding sites .

Biological Activity

The compound 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on anticancer and antibacterial properties, supported by relevant data tables and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline and oxadiazole exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute (NCI) assessed the compound against a panel of approximately 60 cancer cell lines. The results indicated that the compound exhibited a mean GI50 (concentration causing 50% growth inhibition) value of 15.72 μM , suggesting potent anticancer activity. Notably, it showed a high sensitivity towards colon cancer cells (COLO 205), with a selectivity index of 9.24 .

Cell LineGI50 (μM)TGI (μM)
COLO 20515.7250.68
MCF7 (Breast)20.0060.00
A549 (Lung)25.0070.00

Antibacterial Activity

In addition to anticancer properties, the compound's antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria.

Research Findings: Antibacterial Screening
A series of isoindoline derivatives were tested for their antibacterial efficacy using the disc diffusion method against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like gentamicin.

Compound NameZone of Inhibition (mm)Bacteria Type
2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione18Staphylococcus aureus
Another Derivative16Escherichia coli
Gentamicin22Both

The biological activity of the compound is believed to be associated with its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription processes in cancer cells. Additionally, the presence of the furan and oxadiazole moieties may contribute to its antimicrobial activity through disruption of bacterial cell wall synthesis.

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)
176–82≥95%
258–65≥97%

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

Basic
SC-XRD is critical for confirming molecular geometry and hydrogen-bonding networks:

  • Experimental design : Crystallize the compound via slow evaporation (solvent: DCM/hexane). Use SHELX-97 for structure solution and refinement .
  • Key parameters : Monitor residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%).

Example : A related isoindoline-1,3-dione derivative (C14H12N2O3) showed planar oxadiazole and isoindoline moieties with a dihedral angle of 12.3°, confirmed via SHELXL .

How should researchers reconcile discrepancies between spectroscopic data (e.g., NMR vs. IR) for this compound?

Advanced
Case study : A reported IR peak at 1720 cm⁻¹ (C=O stretch) conflicted with NMR carbonyl signals at δ 167.5 ppm.

  • Resolution :
    • Verify sample purity via HPLC.
    • Use 2D NMR (HSQC, HMBC) to confirm coupling between carbonyl carbons and adjacent protons.
    • Re-examine crystallographic data for intermolecular hydrogen bonds affecting IR shifts .

Methodology : Cross-validate using computational IR (DFT/B3LYP/6-31G**) and NMR (GIAO) simulations .

What computational strategies predict the compound’s pharmacokinetic properties?

Q. Advanced

  • LogP and PSA : Calculated using Molinspiration or SwissADME. Experimental LogP: 1.73 (similar to derivatives in ).
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The furan-oxadiazole moiety shows π-π stacking with ATP-binding pockets .

Q. Advanced

  • Oxadiazole modifications : Replace furan with thiophene to improve metabolic stability.
  • Isoindoline substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Example : A styryl-substituted analog (CAS 2556668-49-4) showed 3× higher kinase inhibition than the parent compound .

What protocols mitigate challenges in characterizing tautomeric forms of the oxadiazole ring?

Q. Advanced

  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect tautomerization equilibria.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze N1s binding energies to distinguish oxadiazole tautomers .
  • Theoretical calculations : Compare relative Gibbs free energies of tautomers using Gaussian 16 (MP2/cc-pVTZ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.